molecular formula C8H8N2O B065110 Furo[2,3-c]pyridine-7-methanamine CAS No. 193750-83-3

Furo[2,3-c]pyridine-7-methanamine

Cat. No.: B065110
CAS No.: 193750-83-3
M. Wt: 148.16 g/mol
InChI Key: AACZJEXMQIRJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-c]pyridine-7-methanamine is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a fused ring structure combining furan and pyridine moieties, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-c]pyridine-7-methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and furfural can undergo cyclization in the presence of a catalyst to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridine-7-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-7-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Furo[2,3-c]pyridine-7-methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of Furo[2,3-c]pyridine-7-methanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • Furo[2,3-b]pyridine
  • Furo[3,2-c]pyridine
  • Furo[3,2-b]pyridine

Uniqueness

Furo[2,3-c]pyridine-7-methanamine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct chemical and biological properties. Compared to other furopyridines, it may offer different reactivity and interaction profiles, making it valuable for specific applications in drug discovery and materials science .

Properties

IUPAC Name

furo[2,3-c]pyridin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACZJEXMQIRJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441975
Record name Furo[2,3-c]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193750-83-3
Record name Furo[2,3-c]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.